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The Interaction of BMS-794833 with the ATP-Binding Pocket: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with primary activity against c-Met and VEGFR2. This technical guide provides a comprehensive overview of the interaction of **BMS-794833** with the ATP-binding pocket of its target kinases. It includes a detailed summary of its inhibitory activity, a description of the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

BMS-794833 is a small molecule inhibitor that has demonstrated significant potential in preclinical studies and has been investigated in clinical trials as a prodrug (BMS-817378) for the treatment of advanced solid tumors. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several key oncogenic drivers, including c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, angiogenesis, and metastasis. Understanding the precise molecular interactions of BMS-794833 within the ATP-binding pocket is crucial for optimizing its therapeutic application and for the development of next-generation kinase inhibitors.



Quantitative Inhibitory Activity

BMS-794833 exhibits potent inhibitory activity against a range of kinases. The following tables summarize the key quantitative data from in vitro kinase and cellular assays.

Table 1: In Vitro Kinase Inhibition by BMS-794833

Target Kinase	IC50 (nM)	Ki (nM)	Assay Type	Reference
c-Met	1.7	-	Radiometric	[1][2]
VEGFR2	15	-	Radiometric	[1][2]
Ron	< 3	-	Not Specified	[1][3]
AxI	< 3	-	Not Specified	[1][3]
Flt3	< 3	-	Not Specified	[1][3]
MERTK	28.7 (at 30 μM ATP)	22.4	HTRF	[4]
MERTK	129.9 (at 1 mM ATP)	-	HTRF	[4]

Table 2: Cellular Activity of BMS-794833

Cell Line	IC50 (nM)	Assay Type	Target Pathway	Reference
GTL-16 (gastric carcinoma)	39	MTS Assay	c-Met	[1][5]

Interaction with the ATP-Binding Pocket

The primary mechanism of action of **BMS-794833** is its direct competition with ATP for binding to the kinase domain. X-ray crystallography studies of **BMS-794833** in complex with MERTK have provided detailed insights into its binding mode, which is likely representative of its interaction with other target kinases.

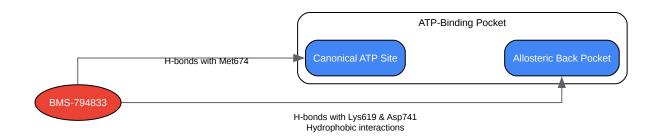


BMS-794833 functions as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.[6] This mode of inhibition involves the occupation of both the canonical ATP-binding site and an adjacent allosteric "back pocket."[7]

Key interactions observed in the MERTK co-crystal structure include:

- Hydrogen Bonds: The amine and imine groups of the 3-chloropyridin moiety of BMS-794833
 form hydrogen bonds with the main chain of Met674 in the ATP-binding site. Additionally, two
 oxygen atoms in the 4-oxo-1,4-dihydropyridine-3-carboxamide group form hydrogen bonds
 with the side chain of Lys619 and the main chain amine of Asp741 in the allosteric back
 pocket.[7]
- Hydrophobic Interactions: Three benzene ring moieties of BMS-794833 (3-chloropyridin-2-amine, 1-fluoro-2-methoxybenzene, and fluorobenzene) engage in hydrophobic interactions with residues within the allosteric back pocket.[7]

This dual engagement of the ATP site and the back pocket stabilizes the inactive conformation of the kinase, preventing its activation and downstream signaling.



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Diagram of **BMS-794833** interaction with the kinase domain.

Experimental Protocols

This section details the methodologies employed to characterize the interaction and activity of **BMS-794833**.



In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay used to determine the IC50 values of **BMS-794833** against c-Met.

- · Materials:
 - Baculovirus expressed GST-Met kinase
 - 20 mM Tris-HCl (pH 7.4)
 - 1 mM MnCl₂
 - 1 mM DTT
 - 0.1 mg/mL BSA
 - 0.1 mg/mL poly(Glu, Tyr) 4:1
 - \circ 1 μ M ATP
 - 0.2 μCi y-³²P-ATP
 - BMS-794833 (dissolved in DMSO)
 - 8% Trichloroacetic acid (TCA)
 - GF/C filter plates
 - Scintillation counter
- Procedure:
 - Prepare a reaction solution containing GST-Met kinase, Tris-HCl, MnCl₂, DTT, BSA, and poly(Glu, Tyr) substrate.
 - Add varying concentrations of BMS-794833 (or DMSO as a control) to the reaction mixture.

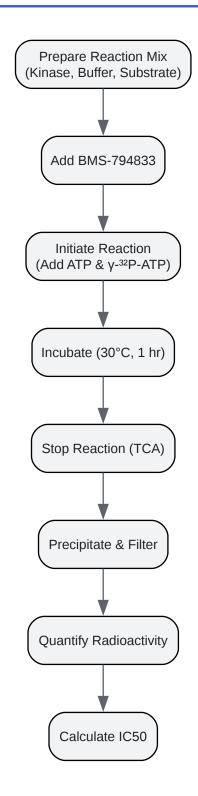






- Initiate the kinase reaction by adding ATP and γ-32P-ATP.
- Incubate the reaction at 30°C for 1 hour.
- Stop the reaction by adding 8% TCA.
- Collect the TCA precipitates onto GF/C filter plates using a harvester.
- Quantify the incorporated radioactivity using a liquid scintillation counter.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]





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Workflow for the in vitro radiometric kinase inhibition assay.



Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a general protocol for an HTRF kinase assay, as was used to determine the Ki and IC50 of BMS-794833 against MERTK.[4]

- Principle: HTRF assays measure the phosphorylation of a substrate by a kinase through a
 FRET-based detection method. A europium cryptate-labeled antibody specific for the
 phosphorylated substrate acts as the donor, and a second acceptor fluorophore (e.g.,
 XL665) coupled to the substrate is used. Phosphorylation brings the donor and acceptor into
 proximity, resulting in a FRET signal.
- General Procedure:
 - Dispense the kinase and a biotinylated substrate into a microplate.
 - Add varying concentrations of the inhibitor (BMS-794833).
 - Initiate the reaction by adding ATP.
 - Incubate to allow for phosphorylation.
 - Stop the reaction and add the detection reagents: europium cryptate-labeled antiphospho-substrate antibody and streptavidin-XL665.
 - Incubate to allow for binding of the detection reagents.
 - Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.
 - Calculate the ratio of the acceptor to donor emission to determine the extent of phosphorylation and inhibitor activity.

X-ray Crystallography of MERTK-BMS-794833 Complex

This protocol outlines the key steps for obtaining the co-crystal structure of MERTK with **BMS-794833**.[6]



- Protein Expression and Purification: The MERTK kinase domain is expressed and purified.
- Co-crystallization:
 - The purified MERTK kinase domain (at 25 mg/mL) is incubated with a 2 mM solution of BMS-794833 for 2 hours on ice to form the complex.
 - Crystallization is achieved using the seeding method.
 - Crystals are grown and then transferred to a cryoprotectant solution containing 0.1 M Tris-HCl pH 8.5, 2.5 M NaCl, 20% DMSO, and 10 mM BMS-794833.
- · Data Collection and Structure Determination:
 - X-ray diffraction data are collected from the cryo-cooled crystals.
 - The structure is solved by molecular replacement and refined to yield the final atomic model of the MERTK-BMS-794833 complex.[6]

Cellular Proliferation Assay (MTS Assay)

This protocol was used to determine the IC50 of **BMS-794833** in the GTL-16 gastric carcinoma cell line.

- Materials:
 - GTL-16 cells
 - 96-well microtiter plates
 - Culture medium with 0.5% fetal calf serum
 - BMS-794833 (dissolved in DMSO and diluted in culture medium)
 - MTS reagent
- Procedure:
 - Seed GTL-16 cells in 96-well plates and incubate for 24 hours.



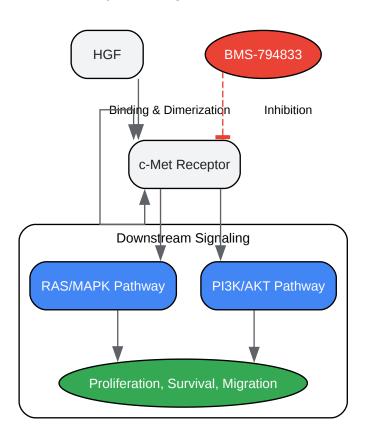
- Treat the cells with a range of concentrations of **BMS-794833** for 72 hours.
- Add MTS reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
- Calculate the percentage of growth inhibition and determine the IC50 value.[1][5]

Signaling Pathways

BMS-794833 exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its target kinases.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. **BMS-794833** blocks the initial phosphorylation event, thereby inhibiting the entire downstream cascade.



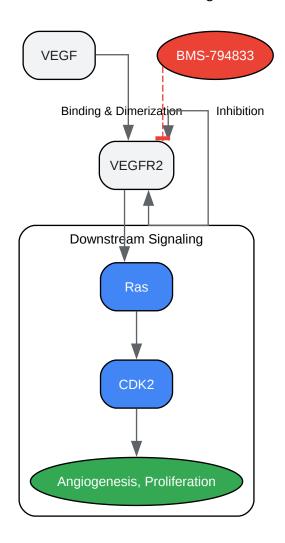


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Inhibition of the c-Met signaling pathway by BMS-794833.

VEGFR2 Signaling Pathway

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating pathways such as the PLCy/PKC/MAPK and PI3K/AKT pathways. These pathways are critical for angiogenesis, promoting endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, **BMS-794833** can suppress tumor angiogenesis. In osteosarcoma, **BMS-794833** has been shown to target the VEGFR/Ras/CDK2 pathway.[8]



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Inhibition of the VEGFR2 signaling pathway by BMS-794833.



Conclusion

BMS-794833 is a potent, multi-targeted kinase inhibitor that effectively binds to the ATP-binding pocket of key oncogenic drivers, including c-Met and VEGFR2. Its classification as a Type II inhibitor, engaging both the ATP site and an allosteric back pocket, contributes to its high potency and specificity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **BMS-794833** and other kinase inhibitors. A thorough understanding of its molecular interactions and its effects on critical signaling pathways is essential for its further development and for the design of novel anti-cancer therapeutics.

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